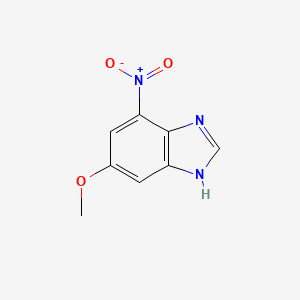
(2-(p-Nitrophenoxy)ethyl)hydrazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(p-Nitrophenoxy)ethyl)hydrazine hydrochloride is a chemical compound with significant potential in various scientific fields It is characterized by the presence of a nitrophenoxy group attached to an ethyl hydrazine moiety, forming a hydrochloride salt
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(p-Nitrophenoxy)ethyl)hydrazine hydrochloride typically involves the reaction of p-nitrophenol with ethylene oxide to form 2-(p-nitrophenoxy)ethanol. This intermediate is then reacted with hydrazine hydrate to yield (2-(p-Nitrophenoxy)ethyl)hydrazine. Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2-(p-Nitrophenoxy)ethyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the hydrazine group.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted hydrazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2-(p-Nitrophenoxy)ethyl)hydrazine hydrochloride is used as a reagent in organic synthesis. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable tool for the synthesis of complex molecules.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful for investigating cellular processes and pathways.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of (2-(p-Nitrophenoxy)ethyl)hydrazine hydrochloride involves its interaction with specific molecular targets. The nitrophenoxy group can undergo redox reactions, while the hydrazine moiety can form covalent bonds with nucleophilic sites on proteins and other biomolecules. These interactions can modulate biological pathways and processes, leading to various effects.
Comparación Con Compuestos Similares
Similar Compounds
(2-(p-Aminophenoxy)ethyl)hydrazine hydrochloride: Similar structure but with an amino group instead of a nitro group.
(2-(p-Methoxyphenoxy)ethyl)hydrazine hydrochloride: Contains a methoxy group instead of a nitro group.
(2-(p-Chlorophenoxy)ethyl)hydrazine hydrochloride: Contains a chloro group instead of a nitro group.
Uniqueness
(2-(p-Nitrophenoxy)ethyl)hydrazine hydrochloride is unique due to the presence of the nitrophenoxy group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, offering advantages over similar compounds with different substituents.
Propiedades
Número CAS |
69782-14-5 |
|---|---|
Fórmula molecular |
C8H12ClN3O3 |
Peso molecular |
233.65 g/mol |
Nombre IUPAC |
[2-(4-nitrophenoxy)ethylamino]azanium;chloride |
InChI |
InChI=1S/C8H11N3O3.ClH/c9-10-5-6-14-8-3-1-7(2-4-8)11(12)13;/h1-4,10H,5-6,9H2;1H |
Clave InChI |
VVHCBDPECUGWEI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1[N+](=O)[O-])OCCN[NH3+].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


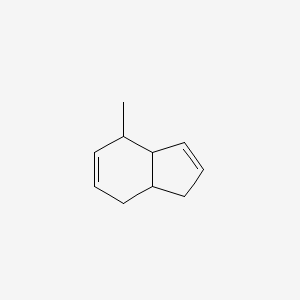
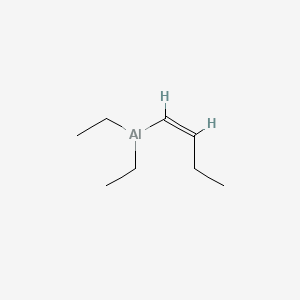
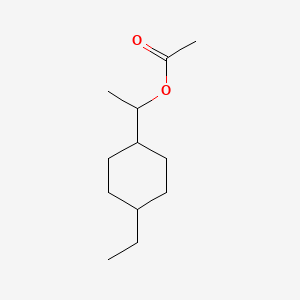
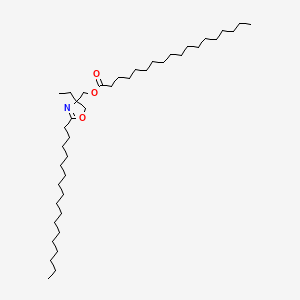
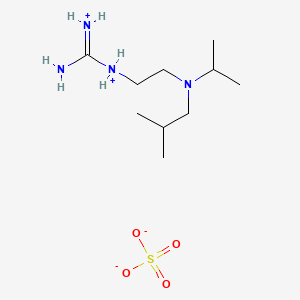

![1,3,3-trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]-2H-indole;chloride](/img/structure/B13780301.png)




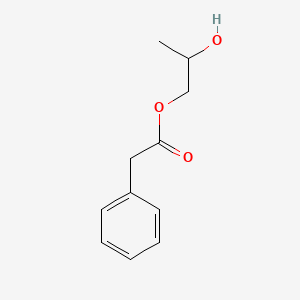
![1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazol-2-ide;chloropalladium(1+);(Z)-4-hydroxypent-3-en-2-one](/img/structure/B13780348.png)
